REACTION_CXSMILES
|
[CH:1]([F:10])([F:9])[C:2]([F:8])([F:7])[C:3](Cl)(Cl)F.FC(F)(C(F)F)CO.[Cl-].[C:20]1([CH3:30])[CH:25]=[CH:24][C:23]([S:26]([O-:29])(=[O:28])=[O:27])=[CH:22][CH:21]=1>>[F:7][C:2]([F:8])([CH:1]([F:10])[F:9])[CH2:3][O:29][S:26]([C:23]1[CH:24]=[CH:25][C:20]([CH3:30])=[CH:21][CH:22]=1)(=[O:27])=[O:28] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C(F)(Cl)Cl)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C(F)(Cl)Cl)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(C(F)F)(F)F)(F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CO)(C(F)F)F
|
Name
|
p-toluenesulfonate chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C1(=CC=C(C=C1)S(=O)(=O)[O-])C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
may be prepared by a standard and well-known organic synthesis technique
|
Name
|
|
Type
|
product
|
Smiles
|
FC(COS(=O)(=O)C1=CC=C(C=C1)C)(C(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |